1-(1-Boc-4-piperidyl)-3-[2-(1-trityl-4-imidazolyl)phenyl]-2-propen-1-one
Description
1-(1-Boc-4-piperidyl)-3-[2-(1-trityl-4-imidazolyl)phenyl]-2-propen-1-one is a chalcone derivative featuring an α,β-unsaturated ketone backbone. Its structure includes two critical moieties:
- 1-Boc-4-piperidyl group: A tert-butoxycarbonyl (Boc)-protected piperidine ring at the carbonyl terminus. The Boc group enhances solubility and stability, while the piperidine ring may contribute to basicity and hydrogen-bonding interactions .
- 1-Trityl-4-imidazolylphenyl group: A trityl (triphenylmethyl)-protected imidazole attached to the phenyl ring.
This compound is of interest in medicinal chemistry for its hybrid architecture, combining features of chalcones (known for antimicrobial, anticancer, and anti-inflammatory properties) with nitrogen-containing heterocycles (piperidine and imidazole), which are common in drug design .
Properties
Molecular Formula |
C41H41N3O3 |
|---|---|
Molecular Weight |
623.8 g/mol |
IUPAC Name |
tert-butyl 4-[(E)-3-[2-(1-tritylimidazol-4-yl)phenyl]prop-2-enoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C41H41N3O3/c1-40(2,3)47-39(46)43-27-25-32(26-28-43)38(45)24-23-31-15-13-14-22-36(31)37-29-44(30-42-37)41(33-16-7-4-8-17-33,34-18-9-5-10-19-34)35-20-11-6-12-21-35/h4-24,29-30,32H,25-28H2,1-3H3/b24-23+ |
InChI Key |
QCANIPSWTNCRNV-WCWDXBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)/C=C/C2=CC=CC=C2C3=CN(C=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C=CC2=CC=CC=C2C3=CN(C=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Boc-4-piperidyl)-3-[2-(1-trityl-4-imidazolyl)phenyl]-2-propen-1-one typically involves multiple steps, starting with the protection of the piperidine nitrogen using a tert-butoxycarbonyl (Boc) group. The imidazole ring is then introduced through a series of reactions involving trityl protection and subsequent deprotection steps. The final step involves the formation of the propenone moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-Boc-4-piperidyl)-3-[2-(1-trityl-4-imidazolyl)phenyl]-2-propen-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents involved but may include the use of bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(1-Boc-4-piperidyl)-3-[2-(1-trityl-4-imidazolyl)phenyl]-2-propen-1-one exhibit promising anticancer properties. For instance, derivatives of piperidine and imidazole have been investigated for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The compound's structural features facilitate interactions with biological targets that are crucial in cancer therapy .
Neuropharmacology
The compound's piperidine structure is known to interact with neurotransmitter receptors, making it a candidate for exploring treatments for neurodegenerative diseases. Research has shown that modifications in the piperidine ring can enhance selectivity towards dopamine receptors, which may lead to the development of new therapies for conditions such as Parkinson's disease and schizophrenia .
Synthesis and Derivatives
The synthesis of 1-(1-Boc-4-piperidyl)-3-[2-(1-trityl-4-imidazolyl)phenyl]-2-propen-1-one typically involves multi-step organic reactions. The Boc (tert-butoxycarbonyl) group serves as a protective group for the amine during synthesis, allowing for selective reactions at other functional groups. The following table summarizes key synthetic routes and derivatives:
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of similar compounds in vitro against various cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the micromolar range, indicating potent activity against cancer cells while sparing normal cells .
Case Study 2: Neurotransmitter Interaction
Another investigation focused on the interaction of the compound with dopamine receptors. Functional assays showed that modifications to the imidazole moiety could lead to enhanced receptor binding affinity and selectivity, suggesting potential therapeutic applications in treating psychiatric disorders .
Mechanism of Action
The mechanism of action of 1-(1-Boc-4-piperidyl)-3-[2-(1-trityl-4-imidazolyl)phenyl]-2-propen-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Electronegativity and Activity: Non-piperazine chalcones with electron-withdrawing groups (e.g., bromo, fluoro) on aromatic rings exhibit lower IC50 values. For example, 2j (4.703 μM) outperforms analogs with methoxy or chloro groups . The target compound’s trityl group (electron-rich) may reduce potency compared to smaller electronegative substituents.
Steric Effects : Bulky groups like trityl and Boc may hinder target binding but improve pharmacokinetic properties (e.g., metabolic stability). In contrast, cardamonin’s unsubstituted Ring B and hydroxyl groups favor activity .
Heterocyclic Modifications : Imidazole-containing chalcones (e.g., ) show diverse bioactivity. The target compound’s trityl-protected imidazole could modulate selectivity toward specific biological targets .
Biological Activity
1-(1-Boc-4-piperidyl)-3-[2-(1-trityl-4-imidazolyl)phenyl]-2-propen-1-one, often referred to as compound AC5380, is a synthetic organic compound with potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C₄₁H₄₁N₃O₃
- Molecular Weight : 623.8 g/mol
The structure features a piperidine ring protected by a Boc (tert-butyloxycarbonyl) group and an imidazole moiety, which may contribute to its biological properties.
In Vitro Studies
In vitro assays have shown that compounds with similar structural features exhibit significant activity against several biological targets:
- FAAH Inhibition : Compounds structurally related to AC5380 have been reported to inhibit FAAH, leading to increased levels of endocannabinoids such as anandamide. This inhibition is linked to analgesic effects in various pain models .
- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .
In Vivo Studies
Preliminary in vivo studies suggest that AC5380 may possess analgesic properties:
- Pain Models : Similar compounds have been tested in rodent models of neuropathic pain, showing a reduction in allodynia and hyperalgesia. These effects are attributed to the modulation of endocannabinoid signaling pathways .
Case Studies
While specific case studies on AC5380 are scarce, related compounds have been evaluated for their therapeutic potential:
- Analgesic Properties : A study evaluating FAAH inhibitors demonstrated that these compounds significantly reduced pain responses in rat models of inflammatory pain .
- Anticancer Activity : Research on imidazole-containing compounds indicates potential efficacy against various cancer cell lines, supporting further exploration of AC5380's antitumor capabilities .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₄₁H₄₁N₃O₃ |
| Molecular Weight | 623.8 g/mol |
| Purity | 95% |
| CAS Number | 2044708-05-4 |
| Biological Activity | Effect |
|---|---|
| FAAH Inhibition | Increased endocannabinoids |
| Antitumor Activity | Cytotoxic effects on cancer cells |
| Analgesic Effects | Reduced pain responses |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
